Crystallographic Profiling and X-Ray Diffraction Methodology for Methyl 6-methyl-4-(p-tolyl)picolinate: A Predictive Guide for Synthetic Auxin Development
Crystallographic Profiling and X-Ray Diffraction Methodology for Methyl 6-methyl-4-(p-tolyl)picolinate: A Predictive Guide for Synthetic Auxin Development
Executive Summary
Methyl 6-methyl-4-(p-tolyl)picolinate (CAS 1338441-77-2) is a highly specialized chemical intermediate belonging to the 6-aryl-2-picolinate class of synthetic auxins ([1]). These compounds are critical in agricultural chemistry for their potent herbicidal activity, which is mediated by selective binding to the Auxin-signaling F-Box 5 (AFB5) receptor ([2][3]).
Despite its utility as a building block for novel herbicides, a definitive single-crystal X-ray diffraction (SCXRD) structure for Methyl 6-methyl-4-(p-tolyl)picolinate has not yet been published in the primary literature ([4]). The absence of empirical crystallographic data limits the application of structure-based drug design (SBDD) and crystal engineering. To bridge this gap, this whitepaper establishes a predictive structural framework and outlines a rigorous, self-validating experimental protocol for determining the crystal structure of this molecule.
Structural Rationale and Mechanism of Action
To understand why the 3D conformation of Methyl 6-methyl-4-(p-tolyl)picolinate matters, we must examine its biological causality. Synthetic auxins do not merely bind to a receptor; they act as a "molecular glue" that facilitates protein-protein interactions ([5][6]).
When applied to a target plant, the 6-aryl-2-picolinate core anchors into the hydrophobic cavity of the AFB5 receptor ([7][8]). The p-tolyl group at the C4 position forms a hydrophobic ceiling that dramatically increases the binding affinity of the Aux/IAA repressor protein. This ternary complex (AFB5–Auxin–Aux/IAA) triggers the ubiquitination and subsequent proteasomal degradation of Aux/IAA, thereby derepressing auxin-responsive genes and causing lethal, unregulated growth in dicot weeds ([9][10]).
Mechanism of action for picolinate synthetic auxins via the AFB5 signaling pathway.
The exact dihedral angle between the p-tolyl ring and the pyridine core—which can only be definitively measured via X-ray crystallography—dictates how perfectly the molecule fits into this receptor pocket.
Theoretical Crystallography & Predicted Features
Based on structurally analogous 6-aryl-picolinates (such as halauxifen-methyl derivatives), we can predict the solid-state behavior of Methyl 6-methyl-4-(p-tolyl)picolinate ([10]). The spatial orientation of the p-tolyl ring is dictated by steric hindrance from the adjacent C3 and C5 protons on the pyridine ring, resulting in a non-planar, twisted conformation.
In the solid state, crystal packing will likely be driven by:
π
π Stacking: Intermolecular stacking between the electron-deficient pyridine ring and the electron-rich p-tolyl ring.Weak Hydrogen Bonding: Non-classical C-H···O interactions involving the carbonyl oxygen of the methyl ester and aromatic protons of adjacent molecules.
Expected Crystallographic Data
The following table summarizes the predicted crystallographic parameters required to establish a baseline for experimental validation.
| Parameter | Predicted Value / Range | Justification |
| Chemical Formula | C15H15NO2 | Exact formula for Methyl 6-methyl-4-(p-tolyl)picolinate. |
| Molecular Weight | 241.29 g/mol | Standard calculation. |
| Crystal System | Monoclinic or Triclinic | Typical for asymmetric 6-aryl-2-picolinate derivatives. |
| Space Group | P21/c or P1ˉ | Most common centrosymmetric space groups for organic molecules lacking chiral centers. |
| Data Collection Temp. | 100(2) K | Cryogenic standard to minimize thermal motion (Debye-Waller factors). |
| Radiation Source | Mo K α ( λ=0.71073 Å) | Preferred for high-resolution data collection of standard organics. |
| Z (Molecules/unit cell) | 4 (Monoclinic) or 2 (Triclinic) | Expected based on typical packing densities of picolinates. |
| Calculated Density | ~1.25 - 1.35 g/cm³ | Estimated from volume increments of constituent atoms. |
| Key Dihedral Angle | ~40° - 60° | Twist between the p-tolyl ring and the pyridine core due to steric hindrance. |
Rigorous Experimental Workflow for X-Ray Diffraction
To generate authoritative crystallographic data, researchers must employ a self-validating experimental workflow. The causality behind this protocol ensures that the solved single-crystal structure accurately represents the bulk material.
Step 1: Solvent Screening and Crystal Growth
Protocol: Dissolve 50 mg of high-purity Methyl 6-methyl-4-(p-tolyl)picolinate in a minimum volume of a moderately polar solvent (e.g., ethyl acetate or dichloromethane). Utilize a vapor diffusion method by placing the open vial inside a larger closed chamber containing an anti-solvent (e.g., hexanes or heptane). Causality: Vapor diffusion provides a slow, controlled supersaturation environment, which is critical for growing diffraction-quality single crystals without twinning or defect incorporation.
Step 2: Single-Crystal X-Ray Diffraction (SCXRD) Data Collection
Protocol: Select a pristine, block-like crystal under a polarized light microscope. Mount the crystal on a MiTeGen loop using paratone oil and immediately transfer it to the diffractometer equipped with a cryostream set to 100 K. Collect data using Mo K α radiation. Causality: Cryogenic data collection at 100 K is mandated to minimize thermal vibrations of the atoms—particularly the freely rotating methyl groups. This improves the resolution of high-angle diffraction spots and severely reduces positional uncertainty.
Step 3: Structure Solution and Refinement
Protocol: Integrate the diffraction frames and apply multi-scan absorption corrections. Solve the structure using Direct Methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Treat all non-hydrogen atoms anisotropically. Causality: Anisotropic refinement accounts for the non-spherical electron density of atoms in a bonded state, yielding highly accurate bond lengths and angles necessary for computational docking studies against the AFB5 receptor.
Step 4: Powder X-Ray Diffraction (PXRD) for Bulk Validation
Protocol: Grind the remaining bulk sample into a fine powder and collect a PXRD pattern using Bragg-Brentano geometry (Cu K α radiation). Compare the empirical powder pattern to the simulated powder pattern generated from the SCXRD .cif file. Causality (Self-Validation): This is the critical validation step. If the simulated pattern matches the empirical bulk pattern, the structural determination is validated, confirming that the selected single crystal is representative of the entire batch and not an anomalous polymorph.
Step-by-step workflow for Single-Crystal X-Ray Diffraction (SCXRD) analysis.
References
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Epp, J. B., et al. (2016). "The discovery of Arylex active and Rinskor active: Two novel auxin herbicides." Bioorganic & Medicinal Chemistry, 24(3), 362-371. Available at:[Link]
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Prigge, M. J., et al. (2016). "The Arabidopsis Auxin Receptor F-Box Proteins AFB4 and AFB5 Are Required for Response to the Synthetic Auxin Picloram." G3: Genes, Genomes, Genetics, 6(5), 1383-1390. Available at:[Link]
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Tan, X., et al. (2007). "Mechanism of auxin perception by the TIR1 ubiquitin ligase." Nature, 446(7136), 640-645. Available at:[Link]
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Walsh, T. A., et al. (2006). "Mutations in an Auxin Receptor Homolog AFB5 and in SGT1b Confer Resistance to Synthetic Picolinate Auxins and Not to 2,4-Dichlorophenoxyacetic Acid or Indole-3-Acetic Acid in Arabidopsis." Plant Physiology, 142(2), 542-552. Available at:[Link]
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